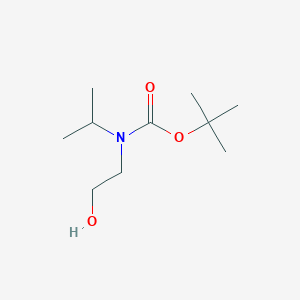
1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one
概述
描述
1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
生化分析
Biochemical Properties
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit tyrosinase activity, an enzyme crucial in melanin synthesis . Additionally, this compound can act as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight its potential in therapeutic applications, particularly in conditions related to oxidative stress and pigmentation disorders.
Cellular Effects
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, its antioxidant properties can lead to the upregulation of genes involved in the detoxification of reactive oxygen species . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- involves its binding interactions with various biomolecules. It can inhibit enzyme activity by binding to the active site, as seen with tyrosinase . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby preventing oxidative damage to cellular components . These interactions at the molecular level underscore its potential as a therapeutic agent in oxidative stress-related conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects in long-term studies .
Dosage Effects in Animal Models
The effects of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with tyrosinase affects melanin synthesis, while its antioxidant properties influence pathways involved in oxidative stress response . These interactions underscore its potential impact on cellular metabolism and overall physiological processes.
Transport and Distribution
The transport and distribution of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity.
准备方法
The synthesis of 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one typically involves the bromination of resacetophenone in acetic acid . The reaction conditions include refluxing the mixture for a specific duration to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(3,4-dihydroxyphenyl)ethanone: This compound has similar structural features but differs in the position of the hydroxyl groups.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: This compound contains additional iodine atoms, which can significantly alter its chemical properties and reactivity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: The presence of multiple bromine atoms can enhance certain chemical reactions and applications.
属性
IUPAC Name |
1-(3-bromo-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKACIHWWGAFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731123 | |
| Record name | 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60990-39-8 | |
| Record name | 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
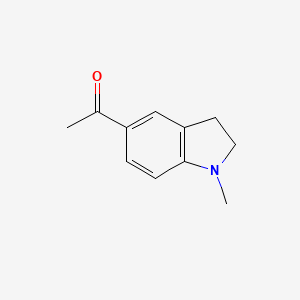
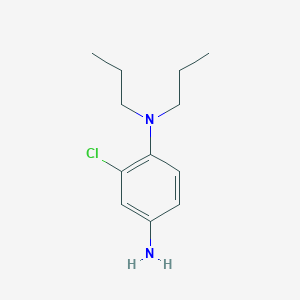
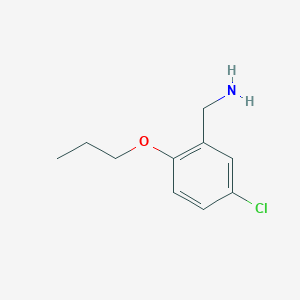


![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)
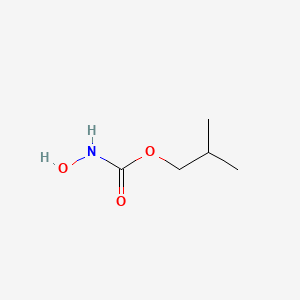

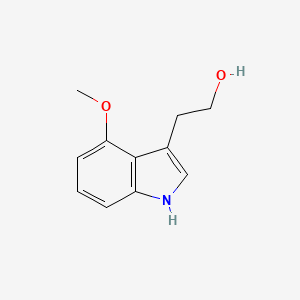
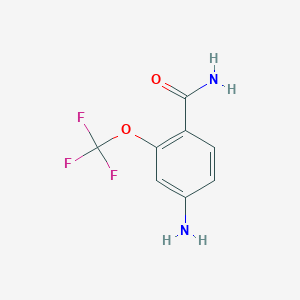

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)
